(3R,5S)-5-methoxy-3-methylpiperidin-3-ol hydrochloride
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Overview
Description
(3R,5S)-5-methoxy-3-methylpiperidin-3-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry, which is denoted by the (3R,5S) configuration. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-methoxy-3-methylpiperidin-3-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpiperidine and methanol.
Methoxylation: The methoxylation reaction is carried out by reacting 3-methylpiperidine with methanol in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the methoxylated product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to optimize efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-methoxy-3-methylpiperidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(3R,5S)-5-methoxy-3-methylpiperidin-3-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,5S)-5-methoxy-3-methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S,5R)-3-Methoxy-5-[(2-methyl-2-propanyl)oxy]piperidine hydrochloride
- (3R,5S)-5-(2-Methyl-2-propanyl)-3-piperidinecarboxylic acid hydrochloride
Uniqueness
(3R,5S)-5-methoxy-3-methylpiperidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C7H16ClNO2 |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(3R,5S)-5-methoxy-3-methylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(9)3-6(10-2)4-8-5-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |
InChI Key |
YLWSLLAMPOBYQR-UOERWJHTSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H](CNC1)OC)O.Cl |
Canonical SMILES |
CC1(CC(CNC1)OC)O.Cl |
Origin of Product |
United States |
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